molecular formula C15H13ClN4O B2569223 2-(2-chlorophenyl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide CAS No. 1796964-48-1

2-(2-chlorophenyl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide

Cat. No.: B2569223
CAS No.: 1796964-48-1
M. Wt: 300.75
InChI Key: PEXVMDSHUWSNPU-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and material science. This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its biological activity and structural versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide typically involves the condensation of 2-chlorobenzaldehyde with 3-amino-2-methylpyrazolo[1,5-a]pyrimidine in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-chlorophenyl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyrimidine: Known for its wide range of applications in medicinal chemistry.

    Imidazo[1,2-a]pyridine: Recognized for its structural versatility and biological activity.

Uniqueness

2-(2-chlorophenyl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide is unique due to its specific substitution pattern and the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. This compound’s distinct structure allows for targeted interactions with molecular targets, making it a valuable scaffold for drug development and material science applications.

Properties

IUPAC Name

2-(2-chlorophenyl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4O/c1-10-6-14-17-8-12(9-20(14)19-10)18-15(21)7-11-4-2-3-5-13(11)16/h2-6,8-9H,7H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEXVMDSHUWSNPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)NC(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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